

Application of Prucalopride-13C,d3 in Pediatric Pharmacokinetic Studies

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Compound of Interest

Compound Name: Prucalopride-13C,d3

Cat. No.: B15143441

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Prucalopride-13C,d3** as a stable isotope-labeled internal standard in pediatric pharmacokinetic (PK) studies of prucalopride. The information is intended to guide researchers in designing and conducting robust clinical trials and bioanalytical assays.

Introduction

Prucalopride is a selective, high-affinity serotonin (5-HT₄) receptor agonist that enhances gastrointestinal motility.[1][2][3] It is used to treat chronic constipation in adults.[1][3][4] The evaluation of prucalopride in pediatric populations is crucial for establishing safe and effective dosing regimens in children.[5][6][7][8] Pharmacokinetic studies are essential in pediatric drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug, which can differ significantly from adults due to developmental changes in physiological processes.[5][9]

The use of stable isotope-labeled compounds, such as **Prucalopride-13C,d3**, is a critical component of the bioanalytical methodology for quantifying prucalopride in biological matrices.[10] This internal standard is essential for correcting for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the accuracy and precision of the pharmacokinetic data.[10]

Signaling Pathway of Prucalopride

Prucalopride selectively binds to and activates 5-HT₄ receptors located on enteric neurons in the gastrointestinal tract.[1][2][11] This activation stimulates the release of acetylcholine, a neurotransmitter that promotes colonic peristalsis and increases bowel motility, leading to an increased frequency of bowel movements.[2][12]



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Caption: Signaling pathway of Prucalopride.

Experimental Protocols

Pediatric Pharmacokinetic Study Design

This protocol is based on designs from pediatric clinical trials of prucalopride.[4][13][14][15][16][17]

1. Study Population:

- Subjects aged 6 months to 18 years with a diagnosis of functional constipation.[15]
- Inclusion and exclusion criteria should be clearly defined, considering factors such as medical history, concomitant medications, and renal function.[13]

2. Study Design:

- An open-label, single-dose or multiple-dose pharmacokinetic study.[4][13]
- A dose of 0.03 mg/kg or 0.04 mg/kg of prucalopride oral solution is administered.[4][13][14][16] For older children who can swallow tablets, an appropriate tablet strength may be used.

3. Pharmacokinetic Sampling:

- Blood samples are collected at pre-defined time points to characterize the plasma concentration-time profile.
- A sparse sampling strategy may be employed to minimize the burden on pediatric subjects. [\[4\]](#)
- Example sampling time points for a single-dose study: pre-dose (0 h), and at 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. [\[13\]](#)

4. Sample Handling and Processing:

- Collect blood in tubes containing an appropriate anticoagulant (e.g., heparin).
- Centrifuge the blood samples to separate plasma.
- Store plasma samples at -20°C or lower until analysis.

Bioanalytical Method for Prucalopride Quantification in Plasma

This protocol outlines a validated LC-MS/MS method for the determination of prucalopride in human plasma using **Prucalopride-13C,d3** as an internal standard. [\[10\]](#)

1. Sample Preparation (Liquid-Liquid Extraction):

- To a 100 µL aliquot of plasma, add the internal standard solution (**Prucalopride-13C,d3**).
- Add a suitable extraction solvent, such as methyl tertiary butyl ether.
- Vortex mix and centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube and evaporate to dryness.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS System:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3. Chromatographic Conditions:

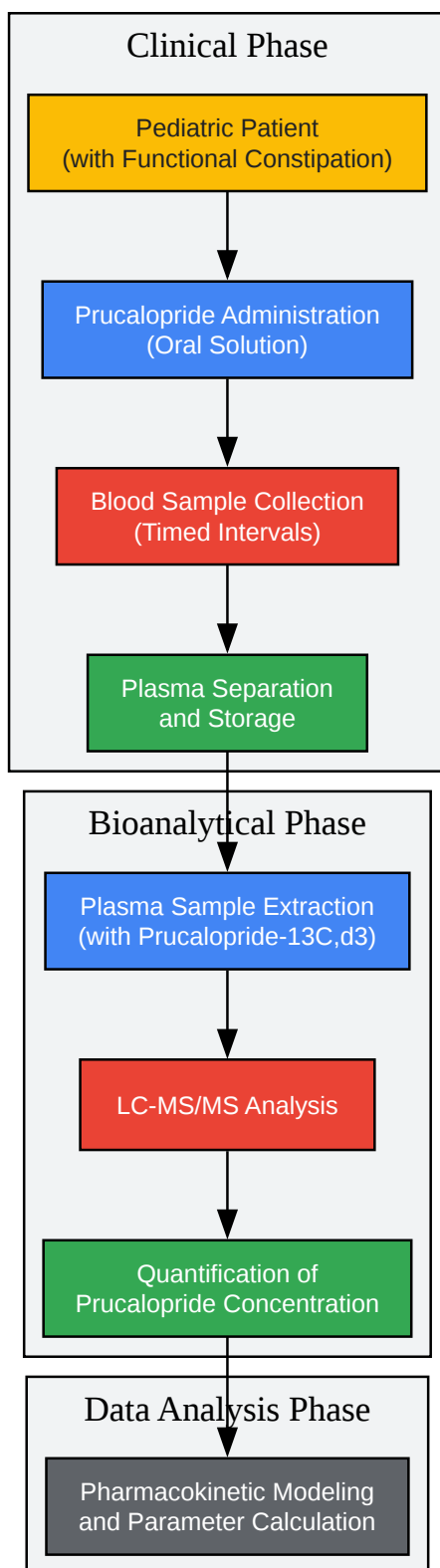
- Column: A C18 reverse-phase column (e.g., Kromasil C18).[\[10\]](#)
- Mobile Phase: A gradient or isocratic mixture of methanol and an aqueous buffer (e.g., 5 mM ammonium formate in 0.1% formic acid).[\[10\]](#)
- Flow Rate: 1.0 mL/min.[\[10\]](#)
- Injection Volume: 10 µL.

4. Mass Spectrometric Conditions:

- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Prucalopride: m/z 368.0 → 196.0[\[10\]](#)
 - **Prucalopride-13C,d3** (Internal Standard): m/z 372.0 → 196.0[\[10\]](#)

5. Calibration and Quality Control:

- Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of prucalopride and the internal standard.
- The calibration curve should cover the expected range of prucalopride concentrations in the study samples (e.g., 50–12,000 pg/mL).[\[10\]](#)



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